6-Methylenandrosta-1,4-diene-3,17-dione
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Overview
Description
Preparation Methods
The synthesis of 6-Methylenandrosta-1,4-diene-3,17-dione involves multiple steps, starting from androstenedione. The key steps include:
Methylenation: Introduction of a methylene group at the 6th position.
Dehydrogenation: Formation of the 1,4-diene structure.
Oxidation: Conversion of the hydroxyl groups to ketones at the 3rd and 17th positions.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
6-Methylenandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the double bonds.
Substitution: Replacement of functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methylenandrosta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroidal aromatase inhibitors.
Biology: Investigated for its effects on enzyme activity and hormone regulation.
Medicine: Explored for its potential in treating estrogen-dependent cancers, such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals targeting hormone-related conditions.
Mechanism of Action
The compound exerts its effects by irreversibly binding to the aromatase enzyme, leading to its inactivation . This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .
Comparison with Similar Compounds
6-Methylenandrosta-1,4-diene-3,17-dione is unique among aromatase inhibitors due to its irreversible binding mechanism . Similar compounds include:
4-Hydroxyandrostenedione: Another aromatase inhibitor but with reversible binding.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism but different chemical structure.
Letrozole: A non-steroidal aromatase inhibitor with reversible binding.
These comparisons highlight the uniqueness of this compound in terms of its irreversible inhibition and specific structural features .
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1 |
InChI Key |
BFYIZQONLCFLEV-VQIOPMHJSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
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